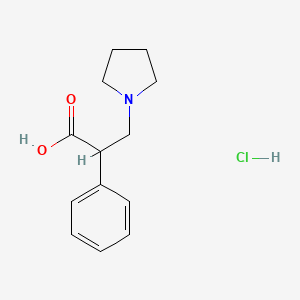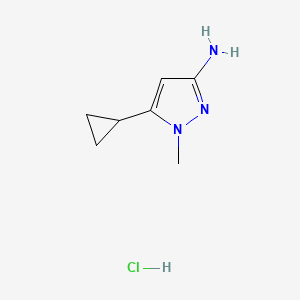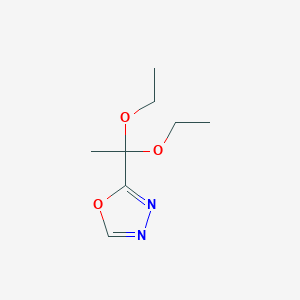
2-(1,1-Diethoxyethyl)-1,3,4-oxadiazole
Vue d'ensemble
Description
2-(1,1-Diethoxyethyl)-1,3,4-oxadiazole, commonly referred to as ODE, is an organic compound that is used as a synthetic intermediate in the production of various pharmaceuticals, agrochemicals, and other chemicals. ODE is a heterocyclic compound that consists of an oxadiazole ring with two ethoxy groups attached to the nitrogen atoms. ODE has been studied extensively for its various properties, including its synthesis, mechanism of action, biochemical and physiological effects, and its uses in laboratory experiments.
Applications De Recherche Scientifique
Metal-Ion Sensing
1,3,4-oxadiazoles, including structures similar to 2-(1,1-Diethoxyethyl)-1,3,4-oxadiazole, are prominent in the development of chemosensors due to their high photoluminescent quantum yield and excellent thermal and chemical stability. These molecules are used as important building blocks for creating fluorescent frameworks, particularly in metal-ion sensing applications. Their potential coordination sites (N and O donor atoms) make them a preferred choice for detecting various metal ions through mechanisms like photo-induced electron transfer and complex formation (Sharma, Om, & Sharma, 2022).
Therapeutic Potential
The 1,3,4-oxadiazole core is recognized for its therapeutic potential across a wide range of medical applications. Although the specific compound 2-(1,1-Diethoxyethyl)-1,3,4-oxadiazole was not directly mentioned, similar 1,3,4-oxadiazole derivatives have demonstrated a variety of bioactivities, including anticancer, antibacterial, antifungal, and anti-inflammatory properties. This diversity in biological activity underscores the importance of 1,3,4-oxadiazole derivatives in medicinal chemistry and drug development (Verma et al., 2019).
Synthesis and Medicinal Applications
Recent advancements in synthetic methodologies for 1,3,4-oxadiazole derivatives, including those similar to 2-(1,1-Diethoxyethyl)-1,3,4-oxadiazole, have broadened their application in medicinal chemistry. These compounds are being explored for the development of new medicinal agents due to their efficacy in treating various diseases. The innovative synthetic approaches have made the production of these derivatives more feasible, further enhancing their utility in therapeutic applications (Nayak & Poojary, 2019).
Pharmacological Activities
1,3,4-Oxadiazole derivatives are known for their extensive pharmacological activities, making them valuable in the development of new drugs. The oxadiazole ring, present in compounds like 2-(1,1-Diethoxyethyl)-1,3,4-oxadiazole, serves as a crucial structural component in various pharmacologically active molecules. These compounds are studied for their potential in addressing a myriad of health conditions, from antimicrobial to anticancer applications, showcasing the versatility of the 1,3,4-oxadiazole scaffold in pharmaceutical research (Wang et al., 2022).
Propriétés
IUPAC Name |
2-(1,1-diethoxyethyl)-1,3,4-oxadiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N2O3/c1-4-12-8(3,13-5-2)7-10-9-6-11-7/h6H,4-5H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CEQOEBLUKSBPND-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(C)(C1=NN=CO1)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1,1-Diethoxyethyl)-1,3,4-oxadiazole | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




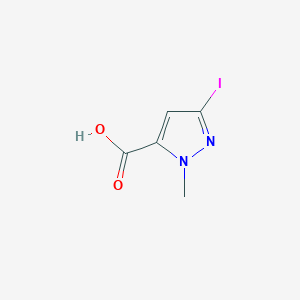

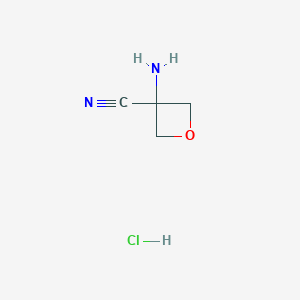
![decahydro-2'H-spiro[pyran-4,1'-pyrrolo[1,2-a]pyrazine] dihydrochloride](/img/structure/B1382801.png)


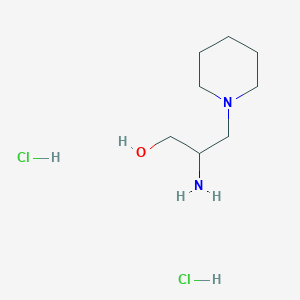
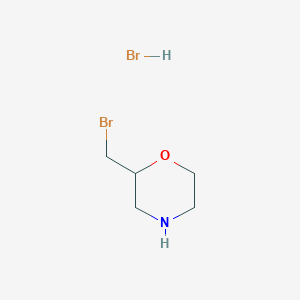
![Methyl 1-[(chlorosulfonyl)methyl]cyclobutane-1-carboxylate](/img/structure/B1382808.png)
